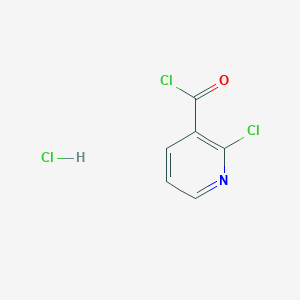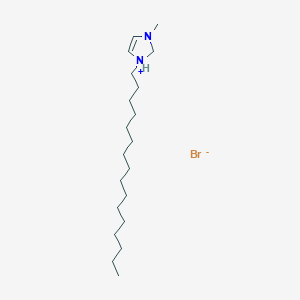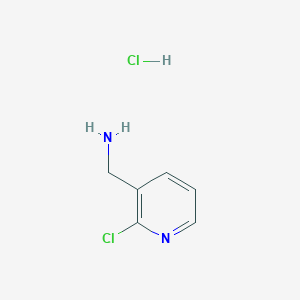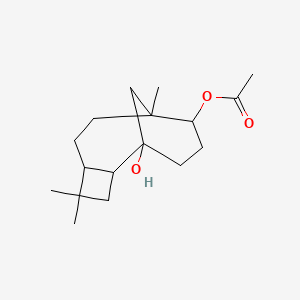
1,9-Caryolanediol 9-acetato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Senecrassidiol 6-acetate is a useful research compound. Its molecular formula is C17H28O3 and its molecular weight is 280.40242. The purity is usually 95%.
BenchChem offers high-quality Senecrassidiol 6-acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Senecrassidiol 6-acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Citotóxica
El compuesto Senecrassidiol, que se identifica como 1,9-Caryolanediol 9-acetato, ha mostrado actividad citotóxica contra las células cancerosas cervicales HeLa {svg_1}. El valor de IC50, una medida de la eficacia de una sustancia para inhibir una función biológica o bioquímica específica, se encontró que era de 2,18 μM {svg_2}.
Actividad Antiinflamatoria
Senecrassidiol ha exhibido una actividad antiinflamatoria significativa en los modelos probados {svg_3}. Esto sugiere que podría utilizarse potencialmente en el desarrollo de nuevos fármacos antiinflamatorios {svg_4}.
Estructura Compleja para la Investigación
Debido a su compleja estructura, Senecrassidiol 6-acetato exhibe alta complejidad, lo que lo convierte en un tema de interés en la investigación científica. Sus diversas aplicaciones ofrecen ráfagas, que es una propiedad de un sistema donde los eventos ocurren en grupos o ráfagas.
Direcciones Futuras
While specific future directions for research on Senecrassidiol 6-acetate were not found in the search results, there are general trends in the field of natural product research that could be relevant. For example, there is ongoing research into the biological activities of sesquiterpenoids, a class of natural products to which Senecrassidiol 6-acetate may belong . This research is focused on understanding the potential uses of these compounds in medicine and drug discovery .
Mecanismo De Acción
Target of Action
1,9-Caryolanediol 9-acetate is a natural product used for research related to life sciences
Biochemical Pathways
It’s important to note that the compound is a sesquiterpenoid , a class of compounds known to interact with various biochemical pathways.
Pharmacokinetics
The compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc , which suggests it may have good bioavailability.
Análisis Bioquímico
Biochemical Properties
Senecrassidiol 6-acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the biosynthesis of sesquiterpenoids, such as farnesyl pyrophosphate synthase. These interactions are crucial for the formation of the compound’s unique structure and its subsequent biological activities . Additionally, Senecrassidiol 6-acetate exhibits antioxidant properties, which are attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Cellular Effects
Senecrassidiol 6-acetate exerts various effects on different types of cells and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that Senecrassidiol 6-acetate can modulate the expression of genes involved in apoptosis and cell proliferation. It also affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization . Furthermore, Senecrassidiol 6-acetate has demonstrated cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of Senecrassidiol 6-acetate involves several key interactions at the molecular level. It binds to specific biomolecules, such as proteins and enzymes, to exert its effects. For instance, Senecrassidiol 6-acetate has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in cellular processes and contribute to the compound’s biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Senecrassidiol 6-acetate have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that Senecrassidiol 6-acetate remains stable under certain conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to Senecrassidiol 6-acetate has been associated with sustained changes in gene expression and cellular metabolism, indicating its potential for prolonged therapeutic effects .
Dosage Effects in Animal Models
The effects of Senecrassidiol 6-acetate vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, Senecrassidiol 6-acetate can induce toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing the compound’s benefits.
Metabolic Pathways
Senecrassidiol 6-acetate is involved in several metabolic pathways, including those related to the biosynthesis and degradation of sesquiterpenoids. The compound interacts with enzymes such as farnesyl pyrophosphate synthase and acetyl-CoA synthetase, which play key roles in its metabolism . Additionally, Senecrassidiol 6-acetate can influence metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization .
Transport and Distribution
The transport and distribution of Senecrassidiol 6-acetate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, Senecrassidiol 6-acetate can bind to intracellular proteins, which facilitate its distribution to various cellular compartments . These interactions are crucial for the compound’s localization and accumulation within specific tissues.
Subcellular Localization
Senecrassidiol 6-acetate exhibits specific subcellular localization patterns, which are essential for its activity and function. The compound can be targeted to different cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through specific targeting signals and post-translational modifications . These localization patterns influence the compound’s interactions with biomolecules and its subsequent biological effects.
Propiedades
IUPAC Name |
(1-hydroxy-4,4,8-trimethyl-9-tricyclo[6.3.1.02,5]dodecanyl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O3/c1-11(18)20-14-6-8-17(19)10-16(14,4)7-5-12-13(17)9-15(12,2)3/h12-14,19H,5-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFYCTLMXJJJHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(CC1(CCC3C2CC3(C)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol oxalate](/img/structure/B1149057.png)
![6-Fluoro-N-(4-(trifluoroMethyl)phenethyl)pyrido[2,3-d]pyriMidin-4-aMine](/img/no-structure.png)
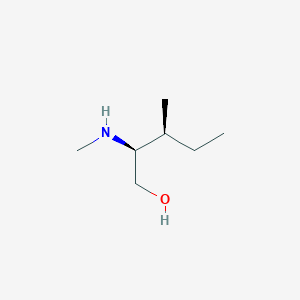
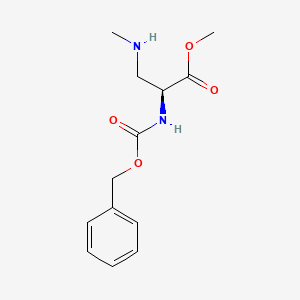
![Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride](/img/structure/B1149071.png)
